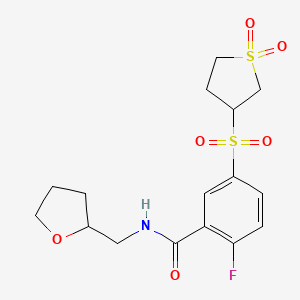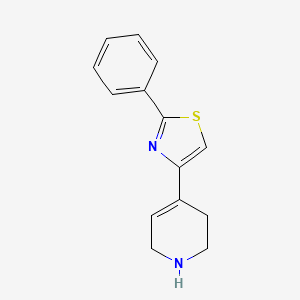![molecular formula C13H8ClIN2O2S B12630085 1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12630085.png)
1h-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of chloro, iodo, and phenylsulfonyl groups in its structure enhances its chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- typically involves multi-step synthetic routes. One common method includes the initial formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of chloro and iodo substituents through halogenation reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium iodide, potassium carbonate, and copper catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: The iodo group can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of various enzymes and receptors, including fibroblast growth factor receptors (FGFRs), which are implicated in cancer.
Biological Studies: The compound is used to study cell signaling pathways and the effects of specific molecular modifications on biological activity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as FGFRs. The compound binds to the active site of these receptors, inhibiting their kinase activity and thereby blocking downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can lead to the suppression of tumor growth and metastasis in cancer .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- can be compared with other pyrrolopyridine derivatives, such as:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chloro, iodo, and phenylsulfonyl groups.
2-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the iodo and phenylsulfonyl groups.
3-Iodo-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and phenylsulfonyl groups.
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and iodo groups.
The unique combination of chloro, iodo, and phenylsulfonyl groups in 1H-Pyrrolo[2,3-b]pyridine, 2-chloro-3-iodo-1-(phenylsulfonyl)- enhances its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-chloro-3-iodopyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClIN2O2S/c14-12-11(15)10-7-4-8-16-13(10)17(12)20(18,19)9-5-2-1-3-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUUTFIWGQARNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=C2Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2-Anilinoanilino)piperidin-1-yl]ethan-1-one](/img/structure/B12630006.png)

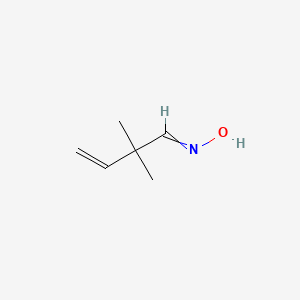
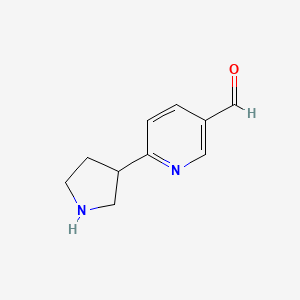
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12630021.png)
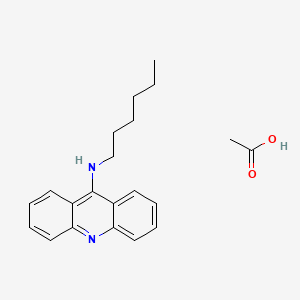

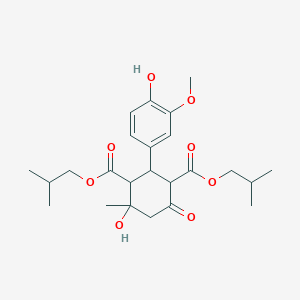

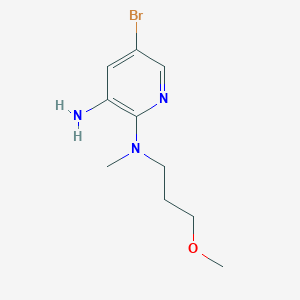
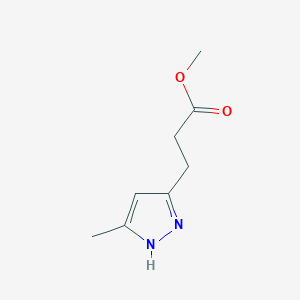
![N-[(2S)-1,3-Dihydroxynonan-2-YL]naphthalene-2-carboxamide](/img/structure/B12630082.png)
